REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([N:9]2[C:13](=[O:14])[O:12][N:11]=[C:10]2[C:15]2[C:19]([NH:20][CH2:21][CH2:22][O:23]C)=[N:18][O:17][N:16]=2)[CH:5]=[CH:6][C:7]=1[F:8].B(Br)(Br)Br>ClCCl>[Br:1][C:2]1[CH:3]=[C:4]([N:9]2[C:13](=[O:14])[O:12][N:11]=[C:10]2[C:15]2[C:19]([NH:20][CH2:21][CH2:22][OH:23])=[N:18][O:17][N:16]=2)[CH:5]=[CH:6][C:7]=1[F:8]
|
Name
|
|
Quantity
|
78.4 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1F)N1C(=NOC1=O)C1=NON=C1NCCOC
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Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
37 mL
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
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Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
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Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature for 1 hour
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
CUSTOM
|
Details
|
At 0-5° C. the reaction was slowly quenched with saturated sodium bicarbonate solution (1.5 L) over 30 min
|
Duration
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30 min
|
Type
|
CUSTOM
|
Details
|
rose to 25° C
|
Type
|
EXTRACTION
|
Details
|
The reaction was extracted with ethyl acetate (2×500 mL, first extraction organic layer
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1F)N1C(=NOC1=O)C1=NON=C1NCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 75 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |